molecular formula C10H12ClNO B1454125 4-Chloro-3-(cyclopropylmethoxy)aniline CAS No. 1265236-35-8

4-Chloro-3-(cyclopropylmethoxy)aniline

Cat. No.: B1454125
CAS No.: 1265236-35-8
M. Wt: 197.66 g/mol
InChI Key: HUESKYBITFJHAL-UHFFFAOYSA-N
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Description

4-Chloro-3-(cyclopropylmethoxy)aniline (CAS: 1265236-35-8) is a substituted aniline derivative featuring a chlorine atom at the 4-position and a cyclopropylmethoxy group at the 3-position of the benzene ring. This compound is synthesized for use as a versatile intermediate in pharmaceuticals and agrochemicals due to its unique steric and electronic properties . Its cyclopropylmethoxy substituent introduces conformational rigidity and moderate electron-donating effects, distinguishing it from analogs with simpler alkoxy or electron-withdrawing groups.

Properties

IUPAC Name

4-chloro-3-(cyclopropylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUESKYBITFJHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265062
Record name 4-Chloro-3-(cyclopropylmethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265236-35-8
Record name 4-Chloro-3-(cyclopropylmethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1265236-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(cyclopropylmethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-3-(cyclopropylmethoxy)aniline is an organic compound with potential pharmaceutical applications. Its structure includes a chloro group, a methoxy group, and a cyclopropyl ring, which contribute to its unique biological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C10_{10}H12_{12}ClN1_{1}O1_{1}. The presence of the chloro and methoxy groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in signaling pathways, particularly those related to phosphodiesterase (PDE) activity. This inhibition can lead to increased levels of cyclic AMP (cAMP), impacting numerous physiological processes .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Therapeutic Applications

The compound's diverse biological activities suggest several therapeutic applications:

  • Antidepressant Effects : By modulating cAMP levels, it may influence mood regulation and present potential as an antidepressant agent .
  • Anticancer Properties : Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also have anticancer effects.

Study 1: PDE Inhibition and Neuropharmacology

A recent study evaluated the effects of various PDE inhibitors, including derivatives similar to this compound. The results showed significant improvements in memory performance and reductions in depressive-like behaviors in animal models. The compound's ability to selectively inhibit PDE4 isoforms was noted as a critical factor in its neuropharmacological profile .

Study 2: Antimicrobial Activity

In vitro tests conducted on several bacterial strains demonstrated that this compound exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, providing a quantitative measure of its effectiveness against pathogens. Further research is needed to explore its mechanism of action against these microorganisms.

Data Table: Biological Activities

Biological ActivityObservationsReferences
PDE InhibitionSignificant increase in cAMP levels
Antimicrobial ActivityEffective against multiple strains
Antidepressant PotentialReduced depressive behaviors in mice
Anticancer PotentialInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Several positional isomers and derivatives share structural similarities with 4-Chloro-3-(cyclopropylmethoxy)aniline. Key examples include:

Compound Name CAS Number Substituents Purity Key Features Reference
3-Chloro-2-(cyclopropylmethoxy)aniline 1019515-41-3 Cl at 3, cyclopropylmethoxy at 2 95% Altered substitution pattern
3-Chloro-4-(cyclopropylmethoxy)aniline 70338-96-4 Cl at 3, cyclopropylmethoxy at 4 95% Isomeric chlorine positioning
4-Chloro-3-methoxyaniline 13726-14-2 Methoxy instead of cyclopropylmethoxy N/A Smaller substituent, higher flexibility
4-Chloro-3-(trifluoromethyl)aniline 320-51-4 Trifluoromethyl at 3 98% Strong electron-withdrawing group

Key Observations :

  • Positional Isomerism : The chlorine and cyclopropylmethoxy group positions significantly influence reactivity. For example, 3-Chloro-4-(cyclopropylmethoxy)aniline may exhibit different electronic effects due to proximity between substituents .
  • Conversely, trifluoromethyl groups (4-Chloro-3-(trifluoromethyl)aniline) enhance electrophilic substitution resistance due to strong electron withdrawal .

Electronic and Steric Properties

  • Cyclopropylmethoxy Group : The cyclopropyl ring introduces steric hindrance and slight electron donation via the ether oxygen. This contrasts with trifluoromethoxy (4-Chloro-3-(Trifluoromethoxy)Aniline, CAS: 97608-50-9), which is strongly electron-withdrawing, reducing the aromatic ring’s electron density .
  • Trifluoromethyl vs. Cyclopropylmethoxy : The trifluoromethyl group (in 4-Chloro-3-(trifluoromethyl)aniline) increases lipophilicity and metabolic stability, making it common in agrochemicals. Cyclopropylmethoxy balances bulk and moderate electron donation, favoring interactions with hydrophobic enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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